REACTION_CXSMILES
|
[P:1]([O-:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4].[CH2:9]=[O:10].C(N(CC)CC)C.[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24](Cl)(=[O:26])=[O:25])=[CH:20][CH:19]=1>C1(C)C=CC=CC=1.O>[C:18]1([CH3:28])[CH:23]=[CH:22][C:21]([S:24]([O:10][CH2:9][P:1](=[O:8])([O:5][CH2:6][CH3:7])[O:2][CH2:3][CH3:4])(=[O:26])=[O:25])=[CH:20][CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.15 kg
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.8 kg
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0.22 kg
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0.06 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.11 kg
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OCC)(OCC)[O-]
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0.82 kg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
87 °C
|
Type
|
CUSTOM
|
Details
|
stirred for at least about 5 hours (typically about 4.5 to 6.0 hours), until the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
In a reactor containing an inert atmosphere, e.g., nitrogen
|
Type
|
TEMPERATURE
|
Details
|
refluxed for about 1 hour, until the reaction
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
During the reaction
|
Type
|
TEMPERATURE
|
Details
|
the inert atmosphere is maintained
|
Type
|
CUSTOM
|
Details
|
the reaction, which
|
Type
|
CUSTOM
|
Details
|
Reaction completion
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
ADDITION
|
Details
|
(exothermic addition)
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at no more than about 10° C. (typically 0 to 10° C.)
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture is warmed to 22° C.
|
Type
|
CUSTOM
|
Details
|
The solids are removed by filtration
|
Type
|
WASH
|
Details
|
washed with toluene (0.34 kg)
|
Type
|
WASH
|
Details
|
The combined washings and filtrate are washed either twice with water (1.15 kg per wash)
|
Type
|
STIRRING
|
Details
|
After each wash, the reactor contents are briefly agitated
|
Type
|
CUSTOM
|
Details
|
If the reaction results in an emulsion, brine (0.23 kg of water containing 0.08 kg NaCl)
|
Type
|
STIRRING
|
Details
|
by agitating the reactor contents
|
Type
|
STIRRING
|
Details
|
agitating
|
Type
|
DISTILLATION
|
Details
|
The organic phase is distilled in vacuo at no more than 50° C. (to LOD at 110° C. of no more than 10% and water content, by KF titration, no more than 0.3%)
|
Reaction Time |
5.25 (± 0.75) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCP(OCC)(OCC)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |